molecular formula C11H13ClF3N B7902026 N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine

N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine

Cat. No.: B7902026
M. Wt: 251.67 g/mol
InChI Key: OVWYHIXIKCJSBR-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine is an organic compound that features a benzylamine structure with a trifluoromethyl group and a chlorine atom attached to the benzene ring

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-5-9(11(13,14)15)3-4-10(8)12/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWYHIXIKCJSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of substituted benzylamines or benzyl ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and chlorine substituents but differs in the functional group attached to the benzene ring.

    N-(2-Chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide: Contains similar substituents on the benzene ring but has a different core structure.

Uniqueness

N-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-amine is unique due to its combination of a benzylamine structure with both a trifluoromethyl group and a chlorine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

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